

# Understanding Colistin Heteroresistance: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Colistin b*

Cat. No.: B044532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is facing a growing threat from the phenomenon of heteroresistance. This complex resistance mechanism, where a subpopulation of resistant bacteria coexists with a susceptible majority, can lead to therapeutic failure and the emergence of full-blown resistance. This guide provides an in-depth technical overview of the core mechanisms underlying colistin heteroresistance, methodologies for its detection and characterization, and the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to address this significant clinical challenge.

## Introduction to Colistin Heteroresistance

Colistin heteroresistance is defined as the presence of a subpopulation of bacterial cells within a larger, susceptible population that exhibits resistance to colistin.<sup>[1]</sup> These resistant subpopulations can grow at colistin concentrations that are inhibitory to the main population, often with a minimum inhibitory concentration (MIC) that is 2- to 8-fold higher.<sup>[1]</sup> This phenomenon has been reported in several Gram-negative pathogens, including *Acinetobacter baumannii*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa*.<sup>[1][2]</sup> The presence of heteroresistance can lead to clinical treatment failure, as the resistant subpopulation can be selected for and proliferate under colistin therapy.<sup>[1]</sup>

## Core Mechanisms of Colistin Heteroresistance

The primary mechanisms of colistin heteroresistance revolve around modifications to the bacterial outer membrane, specifically the lipopolysaccharide (LPS), which is the initial target of colistin.

### Lipopolysaccharide (LPS) Modification

The most common mechanism involves the modification of the lipid A component of LPS. This is primarily mediated by two-component regulatory systems (TCS), which sense environmental stimuli and regulate the expression of genes involved in LPS modification.

- **The PmrA/PmrB System:** This TCS is a key regulator of colistin resistance. In response to certain signals, the sensor kinase PmrB autophosphorylates and then transfers the phosphate group to the response regulator PmrA.<sup>[3]</sup> Activated PmrA upregulates the expression of the pmrCAB operon. The pmrC gene encodes a phosphoethanolamine (PEtN) transferase, which adds a PEtN moiety to lipid A.<sup>[4][5]</sup> This addition reduces the net negative charge of the LPS, thereby decreasing its binding affinity for the positively charged colistin.<sup>[6]</sup> Mutations in pmrA or pmrB can lead to constitutive activation of this pathway, resulting in stable colistin resistance or heteroresistance.<sup>[4]</sup>
- **The PhoP/PhoQ System:** This TCS also plays a crucial role in LPS modification. The sensor kinase PhoQ responds to low magnesium concentrations and activates the response regulator PhoP.<sup>[7]</sup> Activated PhoP, in turn, can upregulate the arnBCADTEF (also known as pmrHFIJKLM) operon, which is responsible for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.<sup>[7][8]</sup> Similar to PEtN, the addition of L-Ara4N reduces the negative charge of the LPS, leading to colistin resistance.<sup>[8]</sup> In some bacteria, the PhoP/PhoQ system can also indirectly activate the PmrA/PmrB system.<sup>[7]</sup>

### Loss of Lipopolysaccharide (LPS)

A more drastic, but less common, mechanism of colistin resistance is the complete loss of LPS production. This occurs through mutations in the genes of the lipid A biosynthesis pathway, such as IpxA, IpxC, and IpxD.<sup>[1][6]</sup> The absence of LPS, the primary target of colistin, renders the bacterium highly resistant. However, this often comes at a significant fitness cost to the bacterium.<sup>[4]</sup>

## Quantitative Data on Colistin Heteroresistance

The prevalence of colistin heteroresistance varies significantly by bacterial species, geographical location, and the patient population studied. The frequency of the resistant subpopulation is a key characteristic of heteroresistance.

| Parameter                         | Acinetobacter baumannii    | Klebsiella pneumoniae                                                   | Escherichia coli                                   | Pseudomonas aeruginosa                                  |
|-----------------------------------|----------------------------|-------------------------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------|
| Prevalence of Heteroresistance    | 31.5% in Pakistan[9]       | 37.5% in a European multicenter study (108/288 isolates)[6][10]<br>[11] | 1.37% in Wenzhou, China[12]                        | 9 of 291 isolates in Wenzhou, China[2]                  |
| Resistant Subpopulation Frequency | $\sim 10^{-5}$ [13]        | Not consistently reported                                               | $4.0 \times 10^{-7}$ to $4.0 \times 10^{-6}$ [12]  | $3.61 \times 10^{-8}$ to $7.06 \times 10^{-6}$ [1]      |
| MIC of Susceptible Population     | 1 or 2 mg/L[13]            | $\leq 2 \mu\text{g/mL}$ [6][10]<br>[11]                                 | $\leq 2 \text{ mg/L}$ [12]                         | Not specified                                           |
| MIC of Resistant Subpopulation    | $\geq 4 \text{ mg/L}$ [13] | 4- to 32-fold higher than the main population[1]                        | 16- to 64-fold higher than the main population[12] | 4- to 32-fold higher than their parental populations[1] |

Table 1: Summary of Quantitative Data on Colistin Heteroresistance in Various Gram-Negative Bacteria.

## Experimental Protocols

Accurate detection and characterization of colistin heteroresistance are crucial for both clinical management and research. Standard susceptibility testing methods often fail to detect heteroresistance.

## Population Analysis Profile (PAP)

The gold standard for detecting and quantifying heteroresistance is the Population Analysis Profile (PAP).[\[14\]](#)[\[15\]](#)

Protocol:

- Bacterial Culture Preparation:
  - Prepare a bacterial suspension in Mueller-Hinton (MH) broth, adjusted to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Perform serial dilutions of the bacterial suspension in MH broth to obtain a range of concentrations.
- Plating:
  - Prepare a series of MH agar plates containing increasing concentrations of colistin (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 mg/L).
  - Spread a fixed volume (e.g., 100  $\mu$ L) of each bacterial dilution onto each colistin-containing plate and a control plate without colistin.
- Incubation:
  - Incubate the plates at 37°C for 24-48 hours.
- Colony Counting and Analysis:
  - Count the number of colonies on each plate.
  - Calculate the frequency of the resistant subpopulation by dividing the number of colonies on the colistin-containing plates by the number of colonies on the drug-free plate.
  - Plot the logarithm of the colony count (CFU/mL) against the colistin concentration. A heteroresistant population will show a biphasic curve, with a subpopulation growing at higher colistin concentrations.[\[14\]](#)

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is the recommended method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the MIC of colistin.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Protocol:

- Preparation of Colistin Solutions:
  - Prepare a stock solution of colistin sulfate in sterile distilled water.
  - Perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum Preparation:
  - Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard.
  - Dilute the suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the bacterial suspension.
  - Include a growth control well (no colistin) and a sterility control well (no bacteria).
  - Incubate the plate at 37°C for 16-20 hours.
- MIC Determination:
  - The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

## Molecular Detection of Resistance Determinants

Identifying the genetic basis of heteroresistance involves standard molecular biology techniques.

Protocol for PCR and Sanger Sequencing:

- DNA Extraction:
  - Extract genomic DNA from both the susceptible parent strain and the resistant subpopulation colonies.
- Primer Design:
  - Design primers to amplify the full coding sequences of the target genes (pmrA, pmrB, phoP, phoQ, lpxA, lpxC, lpxD).
- PCR Amplification:
  - Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the extracted genomic DNA.
- PCR Product Purification:
  - Purify the PCR products to remove primers and dNTPs.
- Sanger Sequencing:
  - Sequence the purified PCR products using the designed primers.
- Sequence Analysis:
  - Align the sequences from the resistant subpopulation to the sequences from the susceptible parent strain to identify any mutations (substitutions, insertions, or deletions).

## Visualizing Core Mechanisms Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in LPS modification, leading to colistin heteroresistance.



[Click to download full resolution via product page](#)

Caption: PmrA/PmrB signaling pathway leading to Lipid A modification.



[Click to download full resolution via product page](#)

Caption: PhoP/PhoQ signaling pathway for Lipid A modification.

## Experimental Workflow

The following diagram outlines the workflow for the Population Analysis Profile (PAP) test.



[Click to download full resolution via product page](#)

Caption: Workflow for Population Analysis Profile (PAP).

## Conclusion

Colistin heteroresistance is a complex and clinically significant phenomenon that poses a considerable challenge to the effective use of this last-resort antibiotic. A thorough understanding of the underlying molecular mechanisms, primarily LPS modification through the PmrA/PmrB and PhoP/PhoQ two-component systems, is essential for the development of novel therapeutic strategies. Furthermore, the implementation of robust detection methods, such as Population Analysis Profiling, in both research and clinical settings is critical for identifying heteroresistant isolates and guiding appropriate treatment decisions. Continued research into the intricate regulatory networks governing colistin heteroresistance will be paramount in the ongoing battle against antimicrobial resistance.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. Identification of Novel phoP-phoQ Regulated Genes that Contribute to Polymyxin B Tolerance in *Pseudomonas aeruginosa* | MDPI [mdpi.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Colistin Heteroresistance among Multidrug-Resistant *Klebsiella pneumoniae* Isolated from Intensive Care Patients in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Incidence of colistin heteroresistance among carbapenem-resistant *Acinetobacter baumannii* clinical isolates in a tertiary care hospital in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Resistance and Heteroresistance to Colistin in Escherichia coli Isolates from Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Evaluate Colistin Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding Colistin Heteroresistance: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044532#understanding-colistin-heteroresistance-mechanisms>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)